molecular formula C9H14O3 B12079561 2-Octenoic acid, 8-oxo-, methyl ester, (E)-

2-Octenoic acid, 8-oxo-, methyl ester, (E)-

Cat. No.: B12079561
M. Wt: 170.21 g/mol
InChI Key: LXCVPBJBGRZBNO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octenoic acid, 8-oxo-, methyl ester, (E)- is an organic compound with the molecular formula C9H16O3. It is a derivative of octenoic acid and is characterized by the presence of an oxo group at the 8th position and a methyl ester group. This compound is also known by other names such as trans-Methyl-2-octenoate and Methyl (E)-2-octenoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- can be achieved through various synthetic routes. One common method involves the esterification of 2-Octenoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Octenoic acid, 8-oxo-, methyl ester, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octenoic acid, 8-oxo-, methyl ester, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Octenoic acid, 8-oxo-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octenoic acid, 8-oxo-, methyl ester, (E)- is unique due to the presence of both an oxo group and a methyl ester group, which confer distinct chemical and biological properties. Its (E)-configuration around the double bond also differentiates it from its (Z)-isomer, leading to different reactivity and interactions .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl (E)-8-oxooct-2-enoate

InChI

InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+

InChI Key

LXCVPBJBGRZBNO-FNORWQNLSA-N

Isomeric SMILES

COC(=O)/C=C/CCCCC=O

Canonical SMILES

COC(=O)C=CCCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.